2-Ethyl-7-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one
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Overview
Description
2-Ethyl-7-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one is a heterocyclic compound that belongs to the class of thiadiazolo-triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one typically involves a multi-step process. One common method includes the reaction of 1,3,4-thiadiazole-amines with aldehydes and active methylene compounds in the presence of a catalyst such as vanadium oxide loaded on fluorapatite. This reaction is carried out in ethanol solvent at room temperature, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-7-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-Ethyl-7-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: It can be used as a pesticide or herbicide due to its biological activity against pests and weeds.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-Ethyl-7-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzyme activity by binding to the active site or allosteric site of the enzyme. This inhibition can disrupt the normal function of the enzyme, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: These compounds share a similar thiadiazole ring structure and exhibit comparable biological activities.
Triazolothiadiazines: These compounds have a fused triazole-thiadiazine ring system and are known for their diverse pharmacological properties.
Uniqueness
2-Ethyl-7-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one is unique due to its specific substitution pattern and the presence of both thiadiazole and triazine rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
58326-42-4 |
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Molecular Formula |
C7H8N4OS2 |
Molecular Weight |
228.3 g/mol |
IUPAC Name |
2-ethyl-7-methylsulfanyl-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one |
InChI |
InChI=1S/C7H8N4OS2/c1-3-4-10-11-6(12)8-5(13-2)9-7(11)14-4/h3H2,1-2H3 |
InChI Key |
ZAPMMTSMAZQZGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=NC(=NC2=O)SC)S1 |
Origin of Product |
United States |
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